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Introduction
Plasmid shuffling is a powerful genetic technique, particularly in yeast (Saccharomyces

cerevisiae), used to study the function of essential genes or to analyze the effects of mutations

in a controlled manner.[1][2] This method relies on the use of a counter-selectable marker, most

commonly the URA3 gene, in conjunction with 5-fluoroorotic acid (5-FOA). The URA3 gene

encodes orotidine-5'-phosphate (OMP) decarboxylase, an enzyme essential for uracil

biosynthesis.[3] Yeast strains with a functional URA3 gene can grow on media lacking uracil.

However, in the presence of 5-FOA, the URA3 enzyme converts it into the toxic compound 5-

fluorouracil, leading to cell death.[3][4][5] This dual functionality of the URA3 gene allows for

both positive selection (growth in the absence of uracil) and negative selection (cell death in

the presence of 5-FOA).[3]

This application note provides a detailed protocol for performing plasmid shuffling in yeast

using 5-FOA selection. It covers the preparation of necessary materials, the step-by-step
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experimental procedure, and troubleshooting advice to ensure successful implementation.

Principle of Plasmid Shuffling with 5-FOA Selection
The core principle of plasmid shuffling involves replacing a plasmid carrying a wild-type or

essential gene and the URA3 marker with a second plasmid carrying a mutant version of the

gene and a different selectable marker (e.g., LEU2, TRP1). The process can be summarized in

the following logical steps:

Initial State: A yeast strain with a deletion or mutation in an essential chromosomal gene is

kept viable by a "cover" plasmid. This plasmid contains a functional copy of the essential

gene and the URA3 selectable marker.

Transformation: A second plasmid is introduced into the yeast strain. This new plasmid

carries a mutated version of the essential gene and a different selectable marker (e.g.,

LEU2).

Non-selective Growth: The transformed yeast cells, now containing both plasmids, are grown

in a non-selective medium that contains uracil. This removes the selective pressure to

maintain the URA3-containing plasmid, allowing for its random segregation and loss during

cell division.

Counter-selection: The yeast cells are then plated on a medium containing 5-FOA. Only cells

that have lost the URA3-containing "cover" plasmid will survive, as they are no longer able to

convert 5-FOA into its toxic byproduct.

Final Selection: The surviving colonies are then replica-plated onto appropriate selective

media to confirm the loss of the original plasmid and the presence of the new plasmid.

This process effectively "shuffles" out the original plasmid, leaving the yeast reliant on the gene

variant carried by the second plasmid for survival. This allows for the functional analysis of the

mutated gene.

Data Presentation
The following tables provide a summary of key quantitative data and typical parameters for the

plasmid shuffling protocol.
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Table 1: Typical Concentrations for Media Components

Component
Stock
Concentration

Final
Concentration in
Medium

Purpose

5-Fluoroorotic Acid (5-

FOA)
Powder 0.5 - 1.0 g/L

Counter-selection

against URA3+ cells.

[6]

Uracil 2 g/L (100x) 20 mg/L
Supplement for ura3-

strains.

Leucine 2 g/L (100x) 20 mg/L
Supplement for leu2-

strains.

Tryptophan 2 g/L (100x) 20 mg/L
Supplement for trp1-

strains.

Histidine 2 g/L (100x) 20 mg/L
Supplement for his3-

strains.

Adenine 2 g/L (100x) 20 mg/L
Supplement for ade2-

strains.

Yeast Nitrogen Base

(w/o aa)
6.7 g/L (1x) 6.7 g/L

Nitrogen source for

yeast.

Glucose (Dextrose) 20% (w/v) 2% (w/v)
Carbon source for

yeast.

Agar Powder 20 g/L
Solidifying agent for

plates.

Table 2: Experimental Timeline and Expected Outcomes
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Step Duration Expected Outcome

Yeast Transformation 2-3 hours

Transformation efficiency of

10^3 to 10^5 colonies per µg

of DNA.

Growth in Non-selective Media 12-16 hours

Culture reaches an OD600 of

0.8-1.0, with some plasmid

loss occurring.[6]

Plating on 5-FOA Media 3-5 days

Appearance of 5-FOA resistant

colonies. The frequency can

be low (e.g., < 1 in 10^7 cells)

for certain gene swaps.[7]

Verification of Plasmid Loss 1-2 days

Colonies grow on media

selective for the new plasmid

but not on media selective for

the original plasmid.

Experimental Protocols
Protocol 1: Preparation of Yeast Media
A. Synthetic Complete (SC) and Dropout Media

To prepare 1 liter of SC medium, mix:

1.7 g Yeast Nitrogen Base (without amino acids and ammonium sulfate)

5 g Ammonium Sulfate

20 g Glucose (dextrose)

2 g of the appropriate amino acid dropout mix (e.g., -Ura, -Leu)

Bring the volume to 1 liter with distilled water.

For solid media, add 20 g of agar before autoclaving.
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Autoclave for 20 minutes at 121°C.

Cool to 55-60°C before pouring plates.

B. 5-FOA Selection Plates

Prepare 1 liter of SC medium as described above, ensuring it contains uracil (final

concentration of 20 mg/L).

Autoclave the medium and cool it to 55-60°C.

In a separate, sterile container, dissolve 1 g of 5-FOA powder in a small amount of DMSO.

Add the dissolved 5-FOA to the cooled SC medium and mix well.

Pour the plates immediately. Note: 5-FOA is light-sensitive, so plates should be stored in the

dark.

Protocol 2: High-Efficiency Yeast Transformation
(Lithium Acetate Method)

Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with

shaking.

The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and

grow to an OD600 of 0.6-0.8 (approximately 3-5 hours).

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Wash the cell pellet with 25 mL of sterile water and centrifuge again.

Resuspend the pellet in 1 mL of 100 mM Lithium Acetate (LiAc) and transfer to a microfuge

tube.

Pellet the cells and resuspend in 400 µL of 100 mM LiAc.

For each transformation, mix the following in a sterile microfuge tube in this order:
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240 µL of 50% (w/v) PEG 3350

36 µL of 1.0 M LiAc

10 µL of single-stranded carrier DNA (10 mg/mL, boiled and chilled on ice)

1-5 µg of plasmid DNA in up to 74 µL of sterile water

100 µL of the prepared competent yeast cells

Vortex the mixture gently and incubate at 30°C for 30 minutes.

Heat shock the cells at 42°C for 15-20 minutes.

Pellet the cells by centrifugation at 8,000 x g for 1 minute.

Carefully remove the supernatant and resuspend the cell pellet in 200 µL of sterile water.

Plate the entire cell suspension onto the appropriate selective plates.

Protocol 3: Plasmid Shuffling
Transformation: Transform the yeast strain carrying the URA3-marked "cover" plasmid with

the new plasmid carrying a different selectable marker (e.g., LEU2) using the high-efficiency

transformation protocol. Plate the transformation mixture on SC medium lacking the

appropriate nutrient for the new plasmid (e.g., SC-Leu) to select for transformants.

Growth in Non-selective Medium: Inoculate a single colony from the transformation plate into

5 mL of non-selective liquid medium (e.g., YPD or SC medium supplemented with uracil and

leucine). Grow overnight (12-16 hours) at 30°C with shaking. This step allows for the

segregation and loss of the URA3 plasmid.[6]

5-FOA Selection:

Measure the OD600 of the overnight culture.

Plate approximately 10^7 to 10^8 cells onto a 5-FOA selection plate. This may require

plating different dilutions of the culture.
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Incubate the plates at 30°C for 3-5 days, or longer if necessary, until colonies appear.[6]

Verification of Plasmid Loss:

Pick several individual colonies from the 5-FOA plate.

Streak each colony onto three different plates:

A plate selecting for the new plasmid (e.g., SC-Leu).

A plate selecting for the original plasmid (e.g., SC-Ura).

A non-selective plate (e.g., YPD).

Incubate the plates at 30°C for 1-2 days.

Colonies that grow on the plate selecting for the new plasmid and the non-selective plate,

but fail to grow on the plate selecting for the original plasmid, have successfully undergone

plasmid shuffling.

Visualizations
Signaling Pathway of 5-FOA Selection
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Mechanism of 5-FOA Counter-selection
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Caption: Mechanism of 5-FOA action in yeast cells expressing the URA3 gene.

Experimental Workflow for Plasmid Shuffling
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Plasmid Shuffling Workflow

Start:
Yeast with essential gene

 on URA3 plasmid

Transform with
LEU2 plasmid
(mutant gene)

Grow in non-selective
medium (+Ura, +Leu)

Plate on
5-FOA medium

Verify plasmid loss
(Replica Plating)

End:
Yeast with mutant gene

on LEU2 plasmid

Click to download full resolution via product page

Caption: Step-by-step workflow of the plasmid shuffling protocol.
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Troubleshooting
Table 3: Troubleshooting Common Issues in Plasmid Shuffling

Problem Possible Cause(s) Suggested Solution(s)

No colonies on 5-FOA plates

- The gene on the second

plasmid is lethal or severely

impairs growth. - Inefficient

loss of the URA3 plasmid. -

Problems with the 5-FOA

plates (e.g., incorrect

concentration, expired).

- Confirm the viability of the

mutant gene. - Increase the

duration of growth in non-

selective medium to allow for

more cell divisions and plasmid

loss.[6] - Prepare fresh 5-FOA

plates and verify the

concentration.

High background of colonies

on 5-FOA plates

- Spontaneous mutations in

the URA3 gene leading to 5-

FOA resistance. - Incomplete

selection (5-FOA concentration

too low).

- Screen multiple colonies to

identify true positives. -

Increase the concentration of

5-FOA in the selection plates

(e.g., up to 1 g/L).[6]

Colonies on 5-FOA plates still

grow on -Ura plates

- The original URA3 plasmid

has not been lost. -

Recombination between the

two plasmids.

- Re-streak colonies from the

5-FOA plate onto fresh 5-FOA

plates to ensure complete loss

of the URA3 plasmid. - Use

plasmids with minimal

sequence homology to reduce

the likelihood of recombination.

Low transformation efficiency

- Poor quality or low

concentration of plasmid DNA.

- Yeast cells are not in the

optimal growth phase for

transformation. - Issues with

transformation reagents.

- Verify the integrity and

concentration of the plasmid

DNA. - Ensure yeast cells are

in the mid-logarithmic growth

phase (OD600 of 0.6-0.8). -

Prepare fresh transformation

reagents (LiAc, PEG).

By following these detailed protocols and considering the troubleshooting advice, researchers

can effectively utilize plasmid shuffling with 5-FOA selection to advance their studies in gene
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function and cellular pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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